molecular formula C37H44ClN3O6 B600968 Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl CAS No. 210579-71-8

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

カタログ番号 B600968
CAS番号: 210579-71-8
分子量: 662.21
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D, is a compound related to Lercanidipine, a calcium channel blocker used for the management of hypertension . Its chemical name is 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl ethyl (4RS)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Hydrochloride .


Molecular Structure Analysis

The molecular formula of Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl is C37H43N3O6 : HCl . Its molecular weight is 625.8 : 36.5 . The structure includes a dihydropyridine ring, which is common in calcium channel blockers .

科学的研究の応用

  • Dissolution Method Development :

    • Lercanidipine hydrochloride is used as an L-type calcium channel blocker for managing hypertension. It is classified under BCS class II drugs, which have low solubility but high permeability. A study by Shaikh et al. (2018) focused on developing and validating a dissolution method for lercanidipine HCl tablets, a crucial aspect for quality control in pharmaceutical formulations. This method showed accuracy and precision, essential for evaluating lercanidipine HCl tablets' quality (Shaikh et al., 2018).
  • Transdermal Nanoethosomal Gel :

    • A 2019 study by Salem et al. explored developing a nanoethosomal gel for transdermal delivery of Lercanidipine HCl. This approach was aimed at increasing skin permeation and bioavailability, addressing the challenges of poor oral bioavailability due to hepatic metabolism and low solubility (Salem et al., 2019).
  • Nanostructured Lipid Carriers :

    • The development of nanostructured lipid carriers for oral delivery of lercanidipine HCl was investigated by Ranpise et al. (2014). This study aimed to improve the bioavailability of the drug, demonstrating potential in controlled release formulations for hypertension treatment (Ranpise et al., 2014).
  • Fast Dissolving Oral Films :

    • Chonkar et al. (2016) focused on incorporating lercanidipine HCl nanoparticles in fast dissolving oral films. This novel approach was meant to enhance dissolution and permeability, potentially improving bioavailability through orotransmucosal absorption (Chonkar et al., 2016).
  • Inhibition of Vascular Smooth Muscle Cell Proliferation :

    • Wu et al. (2009) studied the anti-proliferative effect of lercanidipine on vascular smooth muscle cells. Their findings revealed that lercanidipine suppresses proliferation via inhibiting cellular ROS and Ras-MEK1/2-ERK1/2 pathways, indicating therapeutic relevance in preventing restenosis (Wu et al., 2009).
  • Voltammetric Behavior Analysis :

    • The electrochemical behavior of lercanidipine was analyzed by Álvarez-Lueje et al. (2002), focusing on its voltammetric properties and application in differential pulse polarographic determination in tablets. This method offers a sensitive approach to drug assay and quality control in pharmaceutical preparations (Álvarez-Lueje et al., 2002).
  • Inclusion Complex with β-cyclodextrin :

    • A study by Shaikh et al. (2017) explored the complexation of Lercanidipine Hydrochloride with β-cyclodextrin to enhance solubility and improve dissolution characteristics, critical for bioavailability and pharmaceutical efficacy (Shaikh et al., 2017).
  • Gastroretentive Pulsatile Release Tablets :

    • Reddy et al. (2014) aimed to develop gastroretentive floating pulsatile release tablets of lercanidipine HCl for enhanced bioavailability and targeted blood pressure control, particularly for morning hypertension (Reddy et al., 2014).

特性

CAS番号

210579-71-8

製品名

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl

分子式

C37H44ClN3O6

分子量

662.21

純度

> 95%

数量

Milligrams-Grams

同義語

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。